(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a cyclohexyl group attached to a triazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, a cyclohexyl azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an aqueous medium at room temperature, providing high yields and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Cyclohexyl-1H-1,2,3-triazol-4-ylmethanal or cyclohexyl-1H-1,2,3-triazol-4-ylmethanoic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: Cyclohexyl-1H-1,2,3-triazol-4-ylmethyl halides or amines.
Scientific Research Applications
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is utilized in the production of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells . The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
- (1-methyl-1H-1,2,3-triazol-4-yl)methanol
- (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Comparison: (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the cyclohexyl group, which imparts distinct physicochemical properties such as increased lipophilicity and steric bulk. These properties can influence the compound’s biological activity and its interactions with molecular targets. Compared to other triazole derivatives, the cyclohexyl group may enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design and development .
Properties
IUPAC Name |
(1-cyclohexyltriazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h6,9,13H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEKBJHHSKPZEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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